(1S,3R)-3-(乙氧羰基)环己烷羧酸

描述

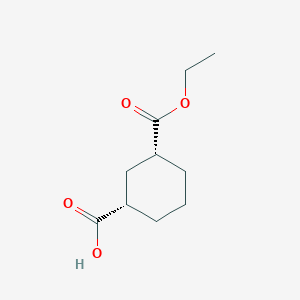

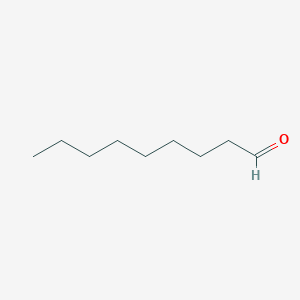

"(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" is a compound that belongs to the class of organic compounds known as carboxylic acids, characterized by the presence of at least one carboxyl group. Its structure includes a cyclohexane ring, indicating its relevance in studies of cycloalkane chemistry, and an ethoxycarbonyl group, which contributes to its properties and reactivity.

Synthesis Analysis

The synthesis of complex organic compounds often involves strategic functionalization of precursor molecules. While specific synthesis routes for "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" are not detailed in the referenced literature, similar compounds' synthesis involves multi-step organic reactions, including functional group transformations and stereochemical considerations to achieve the desired configuration (Che et al., 2011).

Molecular Structure Analysis

The molecular structure of carboxylic acids significantly influences their chemical behavior and interactions. The spatial arrangement of the "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" molecule, including the stereochemistry at its chiral centers, affects its reactivity and physical properties. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, are instrumental in elucidating these structural details (Kawamura & Bikkina, 2016).

Chemical Reactions and Properties

Carboxylic acids undergo a variety of chemical reactions, including esterification and decarboxylation. The ethoxycarbonyl group in "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" suggests it might participate in reactions typical for esters and carboxylic acids, offering pathways to synthesize derivatives and explore reaction mechanisms (Rahaman et al., 2023).

Physical Properties Analysis

The physical properties of carboxylic acids, such as boiling point, solubility, and melting point, are influenced by molecular weight and the presence of functional groups. The cyclohexanecarboxylic acid backbone combined with the ethoxycarbonyl substituent would affect the compound's phase behavior, solubility in organic solvents and water, and intermolecular interactions (González et al., 1996).

Chemical Properties Analysis

The chemical behavior of "(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid" in reactions and its stability under various conditions are key aspects of its chemistry. The compound’s reactivity towards nucleophiles, electrophiles, and its participation in catalytic cycles would be of interest, particularly in the context of synthetic applications and the development of new materials or chemical processes (Abutaleb & Ali, 2021).

科学研究应用

生物技术生产和绿色化学

(1S,3R)-3-(乙氧羰基)环己烷羧酸作为一种特定化合物,在所审查的文献中没有直接提及。然而,羧酸衍生物在生物技术路线和绿色化学应用中的重要性可以得到强调。乳酸是一种重要的羟基羧酸,通过生物质糖的发酵产生,并通过生物技术途径作为各种有价值化学品的先驱,强调了羧酸在可持续化学中的潜力(高、马和徐,2011)。

催化和有机合成

对催化和有机合成的研究,例如吲哚的合成,展示了有机化合物(包括羧酸衍生物)在促进复杂化学反应中的多功能性。吲哚合成方法(可能涉及羧酸中间体)在有机化学中至关重要,因为吲哚生物碱的应用范围很广(塔伯和提鲁纳哈里,2011)。

化学回收和可持续材料

聚合物(如聚对苯二甲酸乙二酯 (PET))的化学回收涉及可以产生羧酸的水解过程,突出了羧酸衍生物在回收和可持续材料生产中的潜在应用领域。此类工艺旨在回收单体(如对苯二甲酸)以进行再聚合,从而为循环经济做出贡献(卡拉扬尼迪斯和阿基利亚斯,2007)。

生物可再生化学品和生物燃料生产

羧酸被认为是生物燃料生产中宝贵的生物可再生化学品。它们的酵母发酵生产、抑制作用和增加微生物鲁棒性的代谢工程策略反映了羧酸衍生物在可再生能源领域的重要性(贾博、罗伊斯和刘,2013)。

植物性底物的烷氧羰基化

使用钯催化剂对不饱和植物性底物进行烷氧羰基化证明了羧酸衍生物在合成酯产品中的应用。该工艺表明羧酸在从可再生资源中获得有价值的化学产品方面的更广泛用途,展示了创新工业应用的潜力(Sevostyanova 和 Batashev,2023)。

属性

IUPAC Name |

(1S,3R)-3-ethoxycarbonylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXPHQCHMAPWEB-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101256051 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-(Ethoxycarbonyl)cyclohexanecarboxylic acid | |

CAS RN |

227783-08-6 | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl (1R,3S)-1,3-cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101256051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)

![(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol](/img/structure/B32967.png)

![(S)-1-(4-{3-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-propoxy}-3-methoxy-phenyl)-ethanol](/img/structure/B32970.png)

![2-Naphthalenol, 1-[2-[4-[2-(dimethylphenyl)diazenyl]dimethylphenyl]diazenyl]-](/img/structure/B32995.png)